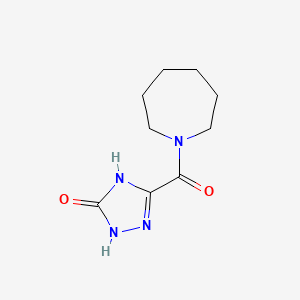
3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Azepanes are known to participate in various reactions, including substitutions and ring-opening reactions . Triazoles are also reactive and can undergo reactions such as nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Green Synthesis Approaches : Research has highlighted environmentally friendly synthesis methods for triazole derivatives, showcasing the significance of such compounds in various scientific fields. A notable study by Singh et al. (2013) introduced novel protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system under mild conditions, emphasizing the high atom economy and low environmental impact of these methods. This research underscores the utility of triazole compounds in biological and industrial applications, demonstrating their synthesis through green chemistry principles (Harjinder Singh, J. Sindhu, J. Khurana, 2013).
Ionic Liquids Development : Azepane, a seven-member alicyclic secondary amine, has been utilized in synthesizing a new family of room-temperature ionic liquids. This transformation of azepane into tertiary amines and subsequently into quaternary azepanium salts presents a method to mitigate disposal issues related to its production in the polyamide industry. The study by Belhocine et al. (2011) illustrates the potential of azepanium ionic liquids as environmentally friendly alternatives to traditional electrolytes, highlighting their broad liquid temperature ranges and promising applications in green chemistry (T. Belhocine et al., 2011).
Energetic Materials Synthesis : Another facet of research on triazole derivatives involves the development of high-density energetic materials. Salts of trinitromethyl-substituted triazoles have been identified as a new class of energetic compounds with applications in explosives. Thottempudi and Shreeve (2011) characterized these compounds, highlighting their high density, moderate to good thermal stability, and excellent detonation properties. Such studies contribute to the advancement of materials science, particularly in designing safer and more efficient energetic materials (Venugopal Thottempudi, J. Shreeve, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c14-8(7-10-9(15)12-11-7)13-5-3-1-2-4-6-13/h1-6H2,(H2,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKDCRHZVSWNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepane-1-carbonyl)-1,4-dihydro-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2984839.png)



![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)


![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)



![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)